(S)-1-(2-Fluorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of (S)-1-(2-Fluorophenyl)ethanol involves several methods, including the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells, achieving a yield of up to 55% with 98% enantiomeric excess (ee) (ChemChemTech, 2022). Additionally, condensation reactions under catalyst- and solvent-free conditions have been employed to obtain novel intermediates and dehydration compounds related to (S)-1-(2-Fluorophenyl)ethanol (Research on Chemical Intermediates, 2007).
Molecular Structure Analysis
The molecular structure of (S)-1-(2-Fluorophenyl)ethanol and related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the structure determination of related compounds has revealed crystallization in monoclinic systems with specific space groups, showcasing intermolecular hydrogen bonding and the orientation of molecular groups (The Open Crystallography Journal, 2008).
Chemical Reactions and Properties
(S)-1-(2-Fluorophenyl)ethanol participates in various chemical reactions, including condensation reactions leading to dehydration compounds. These reactions have been studied under different conditions, highlighting the compound's reactivity and the influence of substituents on its chemical behavior (Research on Chemical Intermediates, 2007).
Physical Properties Analysis
The physical properties of (S)-1-(2-Fluorophenyl)ethanol, such as melting points and crystallization behavior, have been characterized through experimental studies. These properties are crucial for understanding the compound's stability and suitability for various applications (Research on Chemical Intermediates, 2007).
Chemical Properties Analysis
The chemical properties of (S)-1-(2-Fluorophenyl)ethanol, including its reactivity and interaction with other molecules, have been explored through theoretical and experimental approaches. Studies have focused on the compound's chiral recognition and the effects of fluorine substitution on its chemical interactions (Physical Chemistry Chemical Physics, 2013).
Scientific Research Applications
Application
“(S)-1-(2-Fluorophenyl)ethanol” could potentially be used in fluorescence microscopy, a technique extensively used in diverse areas of scientific research and industrial applications .
Method
Fluorescence microscopy involves the use of fluorescence to generate an image and various kinds of microscopes like basic epi-fluorescence microscope to highly advanced super resolution imaging techniques like photoactivated localization microscopy (PALM), stochastic optical reconstruction microscopy (STORM), etc .
Results
With such superresolution microscopic techniques, we now have the ability to detect and resolve the signals at the level of individual molecules .
2. Chiral Recognition
Application
“(S)-1-(2-Fluorophenyl)ethanol” has been used in the study of chiral recognition, specifically in the investigation of the effect of fluorine substitution on chiral recognition .
Method
The molecular diastereomeric complexes between R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol and S-1-(2-fluorophenyl)ethanol and R and S-butan-2-ol, isolated under molecular beam conditions in the gas phase, have been investigated by mass-selective resonant two-photon ionization (R2PI) and infrared depleted R2PI (IR-R2PI) .
Results
The presence of a fluorine atom in the para position of the aromatic ring does not influence the overall geometry of the complex whilst it affects the electron density in the π system and the strength of CH⋯π and OH⋯π interactions .
3. Proteomics Research
Application
“(S)-1-(2-Fluorophenyl)ethanol” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Method
Proteomics relies on methodologies such as mass spectrometry and microarray to identify, quantify and study proteins .
Results
The outcomes of proteomics research can vary widely, but they often involve gaining insights into protein functions, discovering potential disease biomarkers, and developing new therapies .
4. Chemical Synthesis
Application
“(S)-1-(2-Fluorophenyl)ethanol” can be used in chemical synthesis . It can serve as a building block in the synthesis of other complex organic compounds .
Method
The specific methods of application would depend on the target compound being synthesized .
Results
The results would also vary based on the specific synthesis, but could include the successful production of a desired organic compound .
5. Biochemical Research
Application
“(S)-1-(2-Fluorophenyl)ethanol” is a specialty product used in biochemical research . This field involves the study of chemical processes within and relating to living organisms .
Method
Biochemical research often involves the use of various techniques such as chromatography, spectroscopy, and electrophoresis to analyze complex mixtures of biological molecules .
Results
The outcomes of biochemical research can vary widely, but they often involve gaining insights into the chemical reactions and interactions that occur within living organisms .
6. Industrial Manufacturing
Application
“(S)-1-(2-Fluorophenyl)ethanol” can be used in the industrial manufacturing of other complex organic compounds .
Method
The specific methods of application would depend on the target compound being synthesized .
Results
The results would also vary based on the specific synthesis, but could include the successful production of a desired organic compound .
properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Fluorophenyl)ethanol | |
CAS RN |
171032-87-4 | |
Record name | (1S)-1-(2-Fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.